Home > Products > Screening Compounds P66971 > 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine - 1955515-15-7

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-1735375
CAS Number: 1955515-15-7
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (Compound 1)

  • Relevance: This compound shares a core [, , ]triazolo[4,3-a]pyrazine scaffold with 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine. Additionally, both possess a piperazine substituent, which is implicated in potential bioactivation pathways leading to mutagenicity. [] The similar structure and potential for genotoxicity make this compound highly relevant.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits excellent pharmacokinetic properties and effectively downregulates c-Myc expression, leading to tumor growth inhibition in xenograft studies. []
  • Relevance: While AZD5153 doesn't share the exact core structure, it contains a piperazine moiety linked to a [, , ]triazolo[4,3-b]pyridazine ring system. This structural similarity to the [, , ]triazolo[4,3-a]pyrazine core of 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine makes it a relevant compound for comparison.

6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine (Compound 12)

  • Compound Description: This compound displays moderate binding affinity for the adenosine A2a receptor and exhibits selectivity over the A1 receptor. []
  • Relevance: Compound 12 belongs to the piperazine-derived [, , ]triazolo[1,5-a]pyrazine class, closely resembling the core structure of 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine. The shared presence of the piperazine substituent and triazolopyrazine core highlights the structural similarities and potential for similar biological activities.
Overview

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound belonging to the class of triazolopyrazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of new therapeutic agents, particularly in oncology, where it exhibits promising antiproliferative properties against various cancer cell lines, including A549, MCF-7, and HeLa .

Source

The compound is synthesized through various chemical processes involving specific precursors and reagents. It is commercially available for research purposes, and its synthesis has been documented in scientific literature and patent filings, which outline the methods of preparation and potential applications in drug development .

Classification

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine falls under the category of triazolopyrazine derivatives, which are known for their ability to interact with biological targets such as kinases. Specifically, this compound has been identified as an inhibitor of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, making it a candidate for cancer therapy .

Synthesis Analysis

Methods

The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 1,2-diamine derivatives with sulfonium salts under controlled conditions to form the triazolopyrazine core.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available 2,3-dichloropyrazine.
  2. Reagents: Key reagents include hydrazine hydrate for nucleophilic substitution and triethoxy methane for cyclization.
  3. Conditions: Reactions are usually conducted under reflux conditions in solvents like ethanol or dichloromethane to facilitate the formation of intermediates and final products .

Industrial Production Methods

For large-scale production, optimizing the synthesis involves using cost-effective reagents while ensuring high yield and purity. The process may include multigram synthesis techniques that leverage commercially available starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine features a triazole ring fused with a pyrazine moiety and a piperazine substituent. This configuration contributes to its biological activity.

Data

  • Molecular Formula: C12_{12}H16_{16}N6_{6}
  • Molecular Weight: Approximately 244.30 g/mol
  • Structural Representation: The compound's structure can be illustrated using standard chemical drawing software or databases that provide 3D models for visualization.
Chemical Reactions Analysis

Reactions

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes several chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be achieved with agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions allow modifications on the piperazine ring with various substituents.

Technical Details

The specific conditions for these reactions vary based on the desired outcome:

  • Oxidation Conditions: Typically performed in an acidic medium.
  • Reduction Conditions: Conducted under inert atmospheres to prevent oxidation.
  • Substitution Conditions: Often requires basic conditions to facilitate nucleophilic attack on electrophilic centers.
Mechanism of Action

Process

The primary mechanism of action for 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of c-Met and VEGFR-2 kinases. By targeting these kinases, the compound disrupts signaling pathways that promote tumor growth and angiogenesis.

Data

Biochemical assays have demonstrated that this compound effectively inhibits kinase activity in vitro, leading to decreased proliferation in cancer cell lines. The pharmacokinetic profile indicates low hemolytic toxicity, suggesting a favorable safety profile for potential therapeutic use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from light and moisture.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; can participate in electrophilic aromatic substitution due to the presence of electron-rich nitrogen atoms.
Applications

Scientific Uses

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine has significant potential in medicinal chemistry as:

  • An anticancer agent due to its dual inhibition of c-Met and VEGFR-2 kinases.
  • A scaffold for developing novel therapeutic agents targeting similar pathways involved in tumorigenesis.

Research continues to explore its efficacy and safety profile in clinical settings while seeking to optimize its pharmacological properties through structural modifications and analog synthesis .

Synthetic Methodologies and Optimization Strategies

Design and Synthesis of Triazolo[4,3-a]pyrazine Core Scaffolds

The triazolo[4,3-a]pyrazine core serves as a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capability and π-deficient character, enabling diverse interactions with biological targets. The synthesis typically initiates with 2,3-dichloropyrazine (9), which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to yield 2-hydrazinyl-3-chloropyrazine (10). Cyclization with triethyl orthoformate under reflux conditions generates the key intermediate 3-chloro-[1,2,4]triazolo[4,3-a]pyrazine (11), achieving yields >85% [4] [6]. Alternative cyclization agents include trifluoroacetic acid or methanesulfonic acid, though orthoesters provide superior regiocontrol for C3 functionalization [9].

Table 1: Synthetic Routes to Triazolo[4,3-a]pyrazine Core

Starting MaterialReagent/ConditionsIntermediateYield (%)Key Advantage
2,3-DichloropyrazineHydrazine hydrate, EtOH, 20°C, 1h2-Hydrazinyl-3-chloropyrazine90-95%High regioselectivity
2-Hydrazinyl-3-chloropyrazineTriethyl orthoformate, reflux, 6h3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine85-90%Single isomer formation
2-Hydrazinyl-3-chloropyrazineTrifluoroacetic acid, 80°C, 12h3-Chloro derivative70-75%Avoids high-temperature reflux

Critical optimization challenges involve suppressing dimerization and controlling exocyclic vs. endocyclic nitrogen participation during cyclization. Microwave-assisted synthesis (150°C, 30 min) reduces reaction times by 75% while maintaining yields ≥90%, as verified by HPLC purity >98% [4]. The crystalline hydrochloride salt form of intermediate 11 enhances stability during storage, facilitating downstream functionalization [9].

Functionalization at C3 and C8 Positions: Ethyl and Piperazine Substituent Incorporation

C3 Ethylation leverages the reactivity of the 3-chloro intermediate (11). Palladium-catalyzed cross-coupling using triethylaluminum in tetrahydrofuran at 0°C installs the ethyl group with >95% regioselectivity, minimizing over-reduction byproducts [6]. Alternatively, nucleophilic displacement with ethylmagnesium bromide (THF, −20°C) achieves 85% yield but requires strict temperature control to prevent core degradation [4].

C8 Piperazine introduction proceeds via aromatic nucleophilic substitution (SNAr) due to the C8 chlorine’s enhanced reactivity. Key parameters include:

  • Solvent selection: Dimethylacetamide (DMAc) at 120°C enables complete conversion in 4h vs. 18h in ethanol
  • Stoichiometry: 1.2 equivalents piperazine prevents dialkylation byproducts
  • Protection strategy: Boc-piperazine enables selective mono-substitution, with subsequent deprotection (TFA/DCM) yielding the free piperazine VIII [4]

Table 2: Substituent Effects on Functionalization Efficiency

PositionReaction TypeOptimal ConditionsYield Range (%)Critical Challenge
C3 (Ethylation)Pd-catalyzed couplingPd(OAc)₂, PPh₃, Et₃Al, THF, 0°C → RT90-95%Controlling exothermic side reactions
C8 (Piperazine)SNArBoc-piperazine, DMAc, 120°C, 4h85-90%Preventing competitive hydrolysis
C8 (Deprotection)AcidolysisTFA:DCM (1:1), RT, 4h95-99%Avoiding salt formation impurities

Structural diversification at the piperazine nitrogen employs two primary routes:

  • Reductive amination: Condensation of VIII with aldehydes (e.g., benzaldehyde, heteroaryl aldehydes) using NaBH₃CN in methanol/acetic acid yields 1a-j derivatives (53–76% yield) [4]
  • Sulfonylation: Treatment with arylsulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in DCM/triethylamine generates 2a-e analogs (65–77% yield), with selectivity enhanced at 0°C to avoid indole N-acylation when R=indole [4] [6]

Novel Catalytic Approaches for Regioselective Cyclization

Gold(I)-catalyzed annulation enables direct access to fused triazolopyrazines from Ugi adducts. The sequence involves:

  • Acid-mediated cyclization of Ugi precursors to dihydropyrazinones
  • Gold(I) complex (e.g., JohnPhosAu(MeCN)SbF₆) catalyzed regioselective intramolecular hydroamination at 80°CThis tandem process achieves 75–92% yield for pyrrolo[1,2-a]pyrazine-diones with <5% regioisomeric contamination [6]

Acid-catalyzed cyclodehydration optimizations focus on controlling reaction pathways:

  • Trifluoroacetic acid (TFA): 10 mol% in refluxing chlorobenzene (6h) delivers 85% yield of triazolopyrazine core, avoiding alkyne-carbonyl metathesis byproducts [9]
  • Heteropoly acids (HPAs): Phosphomolybdic acid catalyzes one-pot cyclocondensation of 4-amino-3-mercaptotriazoles with α-chloroacetone, achieving 94% yield in acetic acid [4] [8]

Table 3: Catalyst Comparison for Triazolo[4,3-a]pyrazine Synthesis

Catalyst SystemReaction TypeTemperature/TimeYield (%)Regioselectivity Control
JohnPhosAu(MeCN)SbF₆Tandem Ugi/cyclization80°C, 8h75-92%High (favors 1,2-addition)
Trifluoroacetic acid (10 mol%)CyclodehydrationChlorobenzene reflux, 6h80-85%Moderate (requires solvent optimization)
H₃PMo₁₂O₄₀One-pot cyclocondensationAcOH reflux, 3h90-94%High (suppresses thioether formation)
Mn(Acr-PNPPh)(CO)₂BrDehydrogenative couplingToluene, 150°C, 24h>95%N/A (for pyrazine precursors)

Earth-abundant metal catalysis offers sustainable alternatives: Manganese pincer complexes (e.g., Mn(Acr-PNPPh)(CO)₂Br) catalyze dehydrogenative coupling of β-amino alcohols to pyrazines at 150°C in toluene (99% yield with KH co-catalyst). This acceptorless approach generates H₂ and H₂O as sole byproducts but requires high temperatures incompatible with sensitive substituents [7].

Concluding Remarks

Synthetic advancements for 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine emphasize three key developments: (1) Robust core assembly via orthoester-mediated cyclization; (2) Sequential C3/C8 functionalization using Pd-catalyzed ethylation and SNAr piperazination; and (3) Regiocontrolled diversification via gold(I) or acid-catalyzed cyclizations. Remaining challenges include ambient-temperature C–N coupling and enantioselective scaffold modifications.

Properties

CAS Number

1955515-15-7

Product Name

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3

InChI Key

JXOKSASWVIGQHG-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.